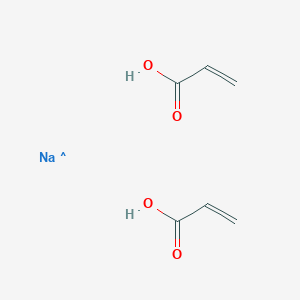2-Propenoic acid, polymer with sodium 2-propenoate
CAS No.: 9033-79-8
Cat. No.: VC8315111
Molecular Formula: C6H8NaO4
Molecular Weight: 167.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 9033-79-8 |
|---|---|
| Molecular Formula | C6H8NaO4 |
| Molecular Weight | 167.11 g/mol |
| Standard InChI | InChI=1S/2C3H4O2.Na/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5); |
| Standard InChI Key | HZHIZRHZZFBCPU-UHFFFAOYSA-N |
| SMILES | C=CC(=O)O.C=CC(=O)O.[Na] |
| Canonical SMILES | C=CC(=O)O.C=CC(=O)O.[Na] |
Introduction
Synthesis and Manufacturing Processes
The industrial production of sodium polyacrylate typically involves free-radical polymerization of acrylic acid in the presence of a sodium hydroxide neutralization agent. The process occurs in aqueous or solvent-based systems, with initiators like ammonium persulfate or azobisisobutyronitrile (AIBN) facilitating chain propagation . Post-polymerization, the material is dried and processed into granules or powder forms for commercial use. Key parameters influencing the polymer’s properties include:
-
Monomer ratio: Higher sodium acrylate content enhances water solubility and swellability.
-
Molecular weight: Controlled by reaction time and initiator concentration, with typical weights ranging from 1,000 to 3,000 kDa .
-
Crosslinking density: Adjustable via divinyl monomers to modify gel strength and absorption kinetics .
Recent advancements focus on green synthesis methods, such as UV-initiated polymerization, to reduce energy consumption and byproduct formation .
Physical and Chemical Properties
Sodium polyacrylate exhibits distinct physicochemical characteristics critical for its applications:
The polymer’s hygroscopic nature arises from its ionic functional groups, which dissociate in water to form a gel-like matrix . Its solubility in polar solvents like ethylene glycol and formamide further broadens its utility in non-aqueous systems .
Applications and Industrial Uses
Sodium polyacrylate’s multifunctionality has cemented its role across industries:
Water Absorption and Hygiene Products
As the primary component in disposable diapers, the polymer’s hydrogel properties lock away moisture, preventing skin irritation . Its non-toxic profile ensures safety in prolonged contact with human skin .
Agriculture
Field trials demonstrate that soil amended with 0.68 kg/acre of sodium polyacrylate increases wheat yields by 22–27% by enhancing water retention in arid regions . The polymer’s reversible swelling mechanism releases water gradually during drought conditions, mitigating crop stress .
Industrial Processes
-
Flocculation: Charged particles in wastewater are aggregated by the polymer’s anionic sites, improving filtration efficiency .
-
Textile sizing: Enhances fiber cohesion during weaving, reducing breakage .
-
Drag reduction: Lowers turbulence in pipelines, optimizing fluid transport .
Agricultural Research and Case Studies
A 2010–2011 field study in Washington State (47.27°N, -118.85°W) evaluated sodium polyacrylate’s impact on spring wheat (Triticum aestivum) . Key findings include:
| Parameter | Control Plot | Experimental Plot 1 (0.68 kg/acre) | Experimental Plot 2 (1.36 kg/acre) |
|---|---|---|---|
| Plant height (cm) | 76.2 | 82.5 | 84.1 |
| Kernel count/5.0 g | 166.8 | 142.3 | 138.9 |
| Yield (bushels/acre) | 26.8 | 32.8 | 34.1 |
| Kernel mass increase | — | 1.1% | 1.2% |
The yield improvement correlated with prolonged water availability, underscoring the polymer’s potential in sustainable agriculture . Economic analysis revealed a 640-acre farm could generate an additional $54,000 annually using the polymer, offsetting its $1.10–17.00/g cost .
| Hazard Mitigation | Recommendation |
|---|---|
| Inhalation | Use NIOSH-approved respirators |
| Skin contact | Wear nitrile gloves |
| Eye exposure | Employ safety goggles |
Environmental assessments confirm biodegradability via microbial action, though excessive use in soil may alter ionic balance .
Economic Analysis and Market Trends
The global sodium polyacrylate market, valued at $1.2 billion in 2024, is driven by demand in hygiene and agriculture sectors . Pricing varies by purity and supplier:
| Supplier | Price (USD/g) | Purity |
|---|---|---|
| Career Henan Chemica | $17.00 | 95% |
| Dideu Industries | $1.10 | 99% |
Asia-Pacific dominates production, with China accounting for 58% of manufacturers .
Environmental Impact and Sustainability
While sodium polyacrylate degrades into non-toxic acrylic acid monomers, large-scale disposal in landfills poses ecological risks. Innovations like photo-degradable variants and recycling into construction materials (e.g., concrete additives) are under exploration .
Recent Advances and Future Directions
Emerging research focuses on:
-
Smart hydrogels: pH-responsive variants for targeted drug delivery.
-
Biohybrids: Integration with cellulose for biodegradable superabsorbents.
-
Precision agriculture: Sensor-embedded polymers for real-time soil moisture monitoring.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume